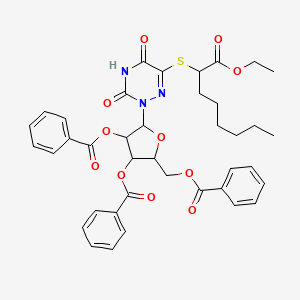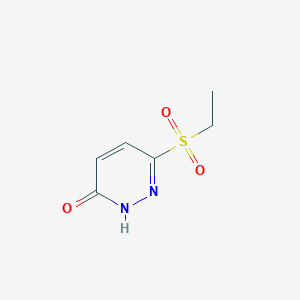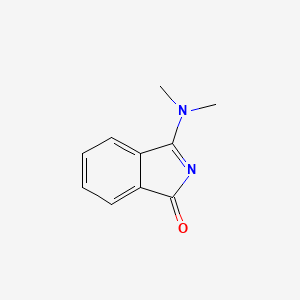
2-((Benzoyloxy)methyl)-5-(6-((1-ethoxy-1-oxooctan-2-yl)thio)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Benzoyloxy)methyl)-5-(6-((1-ethoxy-1-oxooctan-2-yl)thio)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate is a complex organic compound that features multiple functional groups, including ester, thioester, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzoyloxy)methyl)-5-(6-((1-ethoxy-1-oxooctan-2-yl)thio)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate typically involves multi-step organic reactions. The key steps may include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving diols and appropriate leaving groups.
Introduction of the triazine ring: This step may involve the reaction of amines with cyanuric chloride under controlled conditions.
Esterification and thioesterification: These reactions involve the use of carboxylic acids or their derivatives in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioester moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester or triazine rings, potentially yielding alcohols or amines.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioester moiety may yield sulfoxides, while reduction of the ester groups may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of novel materials: The compound can be used as a building block for the synthesis of polymers and other advanced materials.
Catalysis: Its unique structure may allow it to act as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine
Drug development: The compound’s multiple functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Bioconjugation: It can be used in the modification of biomolecules for therapeutic or diagnostic purposes.
Industry
Coatings and adhesives: The compound’s reactive groups can be utilized in the formulation of high-performance coatings and adhesives.
Agriculture: It may serve as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-((Benzoyloxy)methyl)-5-(6-((1-ethoxy-1-oxooctan-2-yl)thio)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-((Benzoyloxy)methyl)-5-(6-((1-ethoxy-1-oxooctan-2-yl)thio)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl diacetate
- **2-((Benzoyloxy)methyl)-5-(6-((1-ethoxy-1-oxooctan-2-yl)thio)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dipropionate
Uniqueness
The uniqueness of 2-((Benzoyloxy)methyl)-5-(6-((1-ethoxy-1-oxooctan-2-yl)thio)-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
87733-49-1 |
|---|---|
Molecular Formula |
C39H41N3O11S |
Molecular Weight |
759.8 g/mol |
IUPAC Name |
[3,4-dibenzoyloxy-5-[6-(1-ethoxy-1-oxooctan-2-yl)sulfanyl-3,5-dioxo-1,2,4-triazin-2-yl]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C39H41N3O11S/c1-3-5-6-16-23-29(38(47)49-4-2)54-33-32(43)40-39(48)42(41-33)34-31(53-37(46)27-21-14-9-15-22-27)30(52-36(45)26-19-12-8-13-20-26)28(51-34)24-50-35(44)25-17-10-7-11-18-25/h7-15,17-22,28-31,34H,3-6,16,23-24H2,1-2H3,(H,40,43,48) |
InChI Key |
AALFZGMQYFTLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)OCC)SC1=NN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)


![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)


![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)


![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)



